8-Bromopyrido[4,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrN3 |
|---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
8-bromopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H |
InChI Key |
ZEONSNQJDORPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=C(C=N1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromopyrido 4,3 D Pyrimidine and Its Functionalized Derivatives
Primary Synthetic Routes to the Pyrido[4,3-d]pyrimidine (B1258125) Core
The formation of the fused pyrido[4,3-d]pyrimidine ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, precursor availability, and substituent diversity. rsc.orgresearchgate.net These methods primarily involve building the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) or vice-versa. rsc.orgresearchgate.net
Cyclocondensation and annulation reactions are cornerstone strategies for constructing the pyrido[4,3-d]pyrimidine skeleton. These methods typically involve the intramolecular cyclization of a suitably functionalized precursor.
One common approach begins with 4-aminonicotinic acid derivatives. rsc.org For instance, the treatment of a pyrido[4,3-d] rsc.orgrsc.orgoxazin-4-one (formed from 4-aminonicotinic acid) with an amine leads to a 4-amidonicotinamide intermediate. This intermediate can then be cyclized, either through prolonged exposure to the amine or by heating, to yield the corresponding pyrido[4,3-d]pyrimidin-4(3H)-one. rsc.org
Another powerful annulation technique involves the conversion of pyrano[4,3-d]pyrimidin-5-ones. These precursors, when treated with amines, undergo a ring transformation to yield pyrido[4,3-d]pyrimidin-5(6H)-ones. rsc.org Thermal cyclocondensation of compounds like ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride also serves as a direct method to build the heterocyclic system. nih.gov
| Starting Material | Key Reagent(s) | Product Type | Reference |
| 4-Aminonicotinic acid | Amines (via oxazinone) | Pyrido[4,3-d]pyrimidin-4(3H)-one | rsc.org |
| Pyrano[4,3-d]pyrimidin-5-one | Amines | Pyrido[4,3-d]pyrimidin-5(6H)-one | rsc.org |
| Ethyl 3-amino-2-chloroisonicotinate | Chloroformamidine HCl | Pyrido[4,3-d]pyrimidine | nih.gov |
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical methods for synthesizing complex heterocyclic scaffolds like pyrido[4,3-d]pyrimidines in a single step. nih.gov These reactions combine three or more starting materials in a one-pot synthesis, avoiding the need to isolate intermediates and often leading to a wide range of derivatives. researchgate.net
MCRs are valued for their simplicity, speed, and their alignment with the principles of green chemistry, especially when conducted in environmentally benign solvents or under catalyst-free conditions. nih.gov For example, the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an amino-substituted pyrimidine can lead to the rapid assembly of the pyridopyrimidine core. nih.gov Microwave-promoted, solvent-free aza-Diels-Alder reactions represent another advanced MCR approach for creating dihydropyrido[4,3-d]pyrimidines. researchgate.net
| Reaction Type | Components | Conditions | Product | Reference |
| Aza-Diels-Alder | Aldehyde, Amine, Dienophile | Microwave, Solvent-free | Dihydropyrido[4,3-d]pyrimidine | researchgate.net |
| One-pot Condensation | Aldehyde, Malononitrile, Aminopyrimidine | Catalyst (e.g., InBr3), Solvent-free | Pyrido[2,3-d]pyrimidine (B1209978) | nih.gov |
| One-pot Reaction | Barbituric acid, Aldehyde, 6-Aminouracil | p-TSA, Water | Pyrido-dipyrimidine | nih.gov |
The synthesis of the pyrido[4,3-d]pyrimidine core is frequently accomplished by starting with either a functionalized pyridine or a functionalized pyrimidine ring and subsequently constructing the second ring. rsc.orgresearchgate.net This approach allows for controlled placement of substituents based on the precursor's design.
From Pyrimidine Precursors: A common strategy involves starting with a 4-aminopyrimidine that has a reactive functional group at the 5-position. For the analogous pyrido[2,3-d]pyrimidin-7(8H)-ones, a 4-amino-5-bromopyrimidine can undergo palladium-catalyzed coupling followed by intramolecular cyclization to form the pyridine ring portion. nih.govmdpi.com Similarly, a 4-amino-5-formylpyrimidine can react with a compound containing an active methylene group (e.g., malononitrile) to undergo a condensation and cyclization sequence, yielding the fused pyridine ring. nih.gov
From Pyridine Precursors: Alternatively, the synthesis can begin with a substituted pyridine. For instance, a 3,4-disubstituted pyridine, such as 4-amino-3-cyanopyridine, serves as a versatile starting point. The amino and cyano groups can react with various one-carbon reagents, like formic acid or formamide, to close the pyrimidine ring. The synthesis of pyrido[3,4-d]pyrimidines has been demonstrated starting from 5-bromo-4-methyl-3-nitropyridine, which undergoes a series of transformations including oxidation, amidation, reduction, and finally cyclocondensation with carbon disulfide to build the pyrimidine ring. nih.gov
Bromination Strategies for Introducing the C8-Bromo Moiety
Introducing a bromine atom onto the pyrido[4,3-d]pyrimidine scaffold, specifically at the C8 position, requires careful consideration of regioselectivity. The electronic nature of the fused heterocyclic system, which contains two electron-deficient rings, dictates the feasibility and outcome of electrophilic substitution reactions.
Regioselectivity in the halogenation of heteroaromatic systems is governed by the electronic properties of the ring and the influence of any existing substituents. In the pyrido[4,3-d]pyrimidine system, the pyridine ring is generally more susceptible to electrophilic attack than the highly electron-deficient pyrimidine ring. The precise position of substitution on the pyridine portion (C5, C6, C7, or C8) can be influenced by directing groups.
The aryne distortion model provides insight into how substituents can control regioselectivity. Electron-withdrawing groups can polarize the ring system, making specific carbons more susceptible to nucleophilic or electrophilic attack. nih.gov While direct electrophilic bromination of the unsubstituted pyrido[4,3-d]pyrimidine core might be challenging, the presence of activating groups on the pyridine ring could facilitate the reaction and direct the bromine to a specific position. An alternative strategy to achieve regioselectivity is to start with a pyridine precursor that is already brominated at the desired position before the pyrimidine ring is formed. nih.gov
Direct bromination of N-heterocyclic compounds is often accomplished using electrophilic brominating agents. For the related pyrido[2,3-d]pyrimidine scaffold, halogenation has been successfully achieved using N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) to yield a bromo-derivative. nih.gov This method is a common and effective way to introduce bromine onto various heterocyclic systems.
The direct application of reagents like NBS to a pyrido[4,3-d]pyrimidine substrate would be the most straightforward approach. The outcome and regioselectivity would depend heavily on the reaction conditions and the substitution pattern already present on the scaffold. If direct bromination proves to be low-yielding or non-selective, the more robust synthetic route would involve a multi-step synthesis starting from a pre-brominated pyridine precursor, thereby ensuring the bromine is unequivocally positioned at C8. nih.gov
| Reagent | Substrate Type | Conditions | Outcome | Reference |
| N-Bromosuccinimide (NBS) | Pyrido[2,3-d]pyrimidine derivative | DMF | Direct Bromination | nih.gov |
| --- | Pre-brominated Pyridine | Multi-step synthesis | Regiospecific formation of brominated pyridopyrimidine | nih.gov |
Advanced Functionalization and Derivatization via the C8-Bromo Position
The C8-bromo group on the pyrido[4,3-d]pyrimidine ring is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and nitrogen-based substituents, facilitating the exploration of the chemical space around this privileged scaffold.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C8-bromo position of the pyridopyrimidine ring is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds between aryl or vinyl halides and an organoboron species. This reaction has been successfully applied to functionalize the 8-bromo position of the pyrido[4,3-d]pyrimidine core.
In a study focused on the synthesis of potential PI3K inhibitors, the selective Suzuki cross-coupling of 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine was investigated. rsc.org The reactivity of the C8-bromo group was compared to that of a C5-chloro substituent, demonstrating the feasibility of selective functionalization. While the study found that an 8-iodo analogue provided better yields and selectivity under certain conditions, the 8-bromo derivative also underwent coupling. rsc.org The choice of catalyst, base, and solvent was found to be crucial for optimizing the reaction. For instance, using Pd(PPh₃)₄ as the catalyst with NaOH in dioxane at 110 °C proved effective for the iodo-analogue, but these conditions were not optimal for the less reactive 8-bromo compound, highlighting the need for tailored reaction conditions. rsc.org
Generally, Suzuki reactions on such scaffolds are performed using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as Na₂CO₃, K₂CO₃, or NaOH, and a solvent system like dioxane/water or toluene (B28343). rsc.orgwikipedia.orglibretexts.org Microwave irradiation can also be employed to enhance reaction rates and yields. wikipedia.org
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | NaOH | Dioxane | 110 | Good |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | NaOH | Dioxane | 110 | Good |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | NaOH | Dioxane | 110 | Good |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | NaOH | Dioxane | 110 | Moderate |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction is instrumental for introducing alkynyl moieties onto the 8-position of the pyrido[4,3-d]pyrimidine nucleus, which are valuable for further synthetic transformations or as structural elements in biologically active molecules.
While specific examples for 8-bromopyrido[4,3-d]pyrimidine are not extensively documented in readily available literature, the methodology is widely applied to similar bromo-substituted N-heterocycles. nih.govfao.org The reaction is typically carried out under mild conditions, often at room temperature, using a base like triethylamine (B128534) (which can also serve as the solvent) to neutralize the hydrogen halide byproduct. organic-chemistry.org Common catalyst systems include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) salt, such as CuI. nih.gov The reaction demonstrates good tolerance for various functional groups on the alkyne partner. nih.gov
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 85-95 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80-90 |
| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N / DIPA | Toluene | 75-90 |
| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | DBU | Acetonitrile | 80-95 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govorganic-chemistry.org This reaction is a cornerstone in medicinal chemistry for synthesizing arylamines, which are prevalent in pharmaceuticals. The C8-bromo position of pyrido[4,3-d]pyrimidine is a suitable electrophilic partner for this transformation, allowing for the introduction of primary and secondary amines.
The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, enabling the coupling of a wide range of substrates under milder conditions. nih.gov On the closely related pyrido[2,3-d]pyrimidine scaffold, the Buchwald-Hartwig reaction has been successfully used to introduce various anilines at the C4 position, starting from a triflate leaving group, which demonstrates the utility of this reaction for the pyridopyrimidine family. nih.gov
| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 70-95 |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 80-98 |
| Benzylamine | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | THF | 75-95 |
| Ammonia (equivalent) | Pd(OAc)₂ | Josiphos | LiHMDS | Toluene | 60-85 |
The pyrido[4,3-d]pyrimidine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electronic characteristic makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups or adjacent to the ring-fusion nitrogens. While the C8-bromo position is on the pyridine portion of the fused ring, its reactivity in SNAr can be influenced by substituents on the pyrimidine ring.
Beyond the three major palladium-catalyzed reactions, the C8-bromo position can be functionalized through several other important transformations.
Stille Coupling: This reaction couples the aryl bromide with an organotin reagent, catalyzed by palladium. wikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, creating a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org
Ullmann Reaction: This is a classical copper-catalyzed coupling reaction. organic-chemistry.org The "Ullmann-type" condensation is particularly useful for forming C-N, C-O, and C-S bonds by reacting the aryl halide with amines, alcohols, or thiols, often under harsher conditions than the corresponding palladium-catalyzed reactions. organic-chemistry.org
Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation using sources like zinc cyanide (Zn(CN)₂) or trimethylsilyl cyanide (TMSCN). This transformation provides a versatile cyano-substituted intermediate that can be further elaborated into amides, carboxylic acids, or tetrazoles.
Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group by using carbon monoxide (CO) gas in the presence of a nucleophile like an alcohol or amine, leading to the formation of esters or amides, respectively. nih.gov
These alternative methods significantly broaden the synthetic toolkit available for modifying the this compound scaffold, enabling the synthesis of a vast array of complex derivatives for chemical and biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
Catalytic Systems and Reaction Conditions in this compound Synthesis
The construction of the pyrido[4,3-d]pyrimidine core often involves cyclization reactions that can be facilitated by a range of catalytic systems under specific conditions. While direct catalytic methods for the synthesis of this compound are not extensively documented, the synthesis of related pyridopyrimidine derivatives provides insight into potential catalytic approaches.
The synthesis of various pyridopyrimidine isomers has been successfully achieved using both homogeneous and heterogeneous catalysts. Homogeneous catalysts, such as Brønsted acids like p-toluenesulfonic acid (p-TSA), have been utilized in multicomponent reactions to afford pyridodipyrimidine derivatives. For instance, the reaction of 6-aminouracil derivatives with aryl aldehydes and barbituric acids can be catalyzed by p-TSA in aqueous media. Vitamin C, acting as a bio-based and environmentally friendly homogeneous catalyst, has also been employed for the synthesis of pyrido[2,3-d:5,6-d']dipyrimidine derivatives under solvent-free conditions. researchgate.net
In the realm of heterogeneous catalysis, various solid-supported catalysts and nanoparticles have demonstrated high efficacy, offering advantages such as ease of separation and recyclability. Nano-CuFe2O4 has been used as an efficient catalyst in one-pot multicomponent reactions to produce pyridodipyrimidines. nih.gov Another example is the use of N-sulfonic acid pyridinium-4-carboxylic acid chloride as a green and reusable catalyst for the synthesis of pyridodipyrimidine-dithione analogs under solvent-free conditions. nih.gov Furthermore, yttrium triflate [Y(OTf)3] has been shown to be an effective catalyst for the synthesis of pyrido-dipyrimidine-diones in water. nih.gov The application of these catalytic systems to the synthesis of this compound could offer efficient and sustainable routes.
Table 1: Examples of Catalytic Systems in the Synthesis of Related Pyridopyrimidine Derivatives
| Catalyst | Catalyst Type | Reactants | Product Type | Key Advantages |
|---|---|---|---|---|
| p-Toluenesulfonic acid (p-TSA) | Homogeneous | 6-Aminouracil derivatives, Aryl aldehydes, Barbituric acids | Pyridodipyrimidines | Effective in aqueous media |
| Vitamin C | Homogeneous | Aryl aldehyde derivatives, 6-Aminouracil | Pyrido[2,3-d:5,6-d']dipyrimidines | Bio-based, Green, Solvent-free |
| Nano-CuFe2O4 | Heterogeneous | Aryl aldehydes, Thiobarbituric acid, Ammonium acetate (B1210297) | Pyridodipyrimidines | High efficiency, Recyclable |
| N-sulfonic acid pyridinium-4-carboxylic acid chloride | Heterogeneous | Thiobarbituric acid, Aryl aldehydes, Ammonium acetate | Pyridodipyrimidine-dithiones | Green, Reusable, Solvent-free |
| Y(OTf)3 | Homogeneous | 2,6-Diaminopyrimidin-4(3H)-one, Aryl aldehydes | Pyrido-dipyrimidine-diones | Efficient in water |
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various pyridopyrimidine derivatives. For instance, the synthesis of pyrimido[4,5-d]pyrimidine derivatives has been achieved in a solvent-free manner using neutral alumina as a solid support under microwave irradiation, significantly reducing reaction times from minutes to seconds. bioorganica.org.ua
A notable example that directly involves a bromo-substituted pyrido[4,3-d]pyrimidine is the synthesis of 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives. These compounds are prepared through the bromination of the corresponding tetrahydropyrido[4,3-d]pyrimidine-5,7-diones. Subsequent reactions of these dibromo derivatives with various binucleophilic reagents to produce spiro compounds have been effectively carried out under microwave-assisted conditions. These microwave protocols have been shown to improve reaction yields and reduce reaction times.
The general procedure for such microwave-assisted reactions involves heating the reactants in a microwave oven at a specific power and temperature for a short duration, typically ranging from 5 to 10 minutes. This rapid and efficient heating often leads to cleaner reactions and easier work-up procedures.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Pyrimido[4,5-d]pyrimidine Derivative
| Method | Conditions | Reaction Time | Yield |
|---|---|---|---|
| Conventional Heating | Reflux in ethanol | Several hours | Moderate |
| Microwave-Assisted | Neutral alumina, 600 watts | 30 seconds | 95% |
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of pyridopyrimidines, several green approaches have been developed. These include the use of environmentally benign solvents like water, solvent-free reaction conditions, and the application of reusable catalysts. jmaterenvironsci.com
Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step, thereby reducing waste and improving atom economy. The synthesis of various pyridodipyrimidine derivatives has been accomplished through one-pot, three-component reactions under green conditions. nih.gov For example, the use of water as a solvent in the presence of an efficient catalyst like Y(OTf)3 for the reaction between 2,6-diaminopyrimidin-4(3H)-one and aryl aldehydes exemplifies a green synthetic route. nih.gov
Solvent-free synthesis, often coupled with microwave irradiation or the use of solid supports, is another significant green chemistry approach. The synthesis of pyrimido[4,5-d]pyrimidines on neutral alumina under microwave irradiation is a prime example of a solvent-free method that offers high yields in a very short reaction time. bioorganica.org.ua Furthermore, catalyst-free conditions have also been explored for the synthesis of dihydropyrido-dipyrimidine derivatives at ambient temperatures. nih.gov
Chemo- and Regioselectivity in the Synthesis of this compound Derivatives
Chemo- and regioselectivity are critical aspects in the synthesis of functionalized heterocyclic compounds. In the context of this compound, the bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents at the 8-position. The inherent electronic properties of the pyridopyrimidine ring system, along with the nature of the substituents already present, will dictate the outcome of these reactions.
While specific studies on the chemo- and regioselectivity of this compound are not abundant, general principles of reactivity for bromo-substituted heteroaromatics can be applied. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings are expected to proceed selectively at the C-Br bond. The choice of catalyst, ligands, base, and solvent will be crucial in controlling the reaction's efficiency and preventing side reactions.
The synthesis of various substituted pyrido[4,3-d]pyrimidine derivatives often involves the sequential introduction of different functional groups. For example, in the synthesis of novel KRAS inhibitors, the 2- and 4-positions of a tetrahydropyrido[3,4-d]pyrimidine core were sequentially substituted, demonstrating the ability to control the regioselectivity of the substitutions. nih.gov The synthesis of pyrido[2,3-d]pyrimidine analogues as antifolates has utilized the Buchwald–Hartwig amination of a 6-bromo-pyrido[2,3-d]pyrimidine precursor, showcasing a regioselective C-N bond formation. acs.org These examples highlight the importance of carefully chosen synthetic strategies to achieve the desired chemo- and regioselectivity in the construction and functionalization of the pyridopyrimidine scaffold.
Reactivity Profiles and Transformative Potential of 8 Bromopyrido 4,3 D Pyrimidine
Exploiting the C8-Bromo Group as a Versatile Handle for Molecular Diversity
The C8-bromo group in 8-Bromopyrido[4,3-d]pyrimidine serves as a linchpin for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This synthetic strategy allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the generation of a vast array of analogues with tailored electronic and steric properties.
Two of the most prominently utilized transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki-Miyaura reaction facilitates the introduction of a wide range of aryl and heteroaryl substituents at the C8-position by coupling the bromo-pyrimidine with various boronic acids or their esters. This method is highly valued for its functional group tolerance and generally good yields.
Similarly, the Buchwald-Hartwig amination allows for the facile synthesis of 8-amino-substituted pyrido[4,3-d]pyrimidines. This reaction involves the palladium-catalyzed coupling of the 8-bromo intermediate with a diverse set of primary and secondary amines. The resulting 8-amino derivatives are of significant interest in drug discovery due to the prevalence of the arylamine moiety in bioactive molecules.
The strategic importance of the C8-bromo group lies in its ability to be selectively functionalized, often under mild conditions, without compromising the core heterocyclic structure. This allows for the late-stage diversification of advanced intermediates, a crucial aspect of modern drug discovery programs.
Reaction Mechanisms Governing Transformations at the C8 Position
The transformations at the C8 position of this compound are predominantly governed by the well-established catalytic cycles of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the this compound to a palladium(0) complex. This step forms a palladium(II) intermediate. Subsequently, transmetalation occurs, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, which forms the new carbon-carbon bond of the 8-aryl or 8-heteroarylpyrido[4,3-d]pyrimidine and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination also commences with the oxidative addition of the 8-bromo-substituted heterocycle to a palladium(0) catalyst. The resulting palladium(II) complex then coordinates with the amine nucleophile. In the presence of a base, the amine is deprotonated to form an amido complex. The crucial carbon-nitrogen bond is then formed through reductive elimination from this amido complex, yielding the 8-amino-pyrido[4,3-d]pyrimidine and regenerating the active palladium(0) catalyst. The choice of phosphine (B1218219) ligands is critical in this reaction, as they modulate the reactivity and stability of the palladium catalyst, thereby influencing the efficiency of the coupling process.
Synthesis of Libraries of Pyrido[4,3-d]pyrimidine (B1258125) Analogs via the Bromo Intermediate
The utility of this compound as a versatile intermediate is best exemplified by its application in the synthesis of compound libraries for structure-activity relationship (SAR) studies. The robustness and broad substrate scope of palladium-catalyzed cross-coupling reactions enable the parallel synthesis of a multitude of analogues from a common bromo-precursor.
For instance, a library of 8-arylpyrido[4,3-d]pyrimidines can be readily prepared by reacting this compound with a diverse panel of commercially available boronic acids under standardized Suzuki-Miyaura conditions. Similarly, a library of 8-amino derivatives can be assembled through Buchwald-Hartwig amination with a collection of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the C8 position, facilitating the identification of substituents that enhance biological activity and optimize pharmacokinetic properties.
Below are illustrative tables of representative Suzuki-Miyaura and Buchwald-Hartwig reactions, showcasing the diversity of substituents that can be introduced at the C8 position.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 8-Phenylpyrido[4,3-d]pyrimidine |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 8-(4-Methoxyphenyl)pyrido[4,3-d]pyrimidine |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 8-(Pyridin-3-yl)pyrido[4,3-d]pyrimidine |
| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane (B91453) | 8-(Thiophen-2-yl)pyrido[4,3-d]pyrimidine |
Table 2: Examples of Buchwald-Hartwig Amination Reactions with this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 8-(Phenylamino)pyrido[4,3-d]pyrimidine |
| 2 | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 8-Morpholinopyrido[4,3-d]pyrimidine |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 8-(Benzylamino)pyrido[4,3-d]pyrimidine | |
| 4 | Piperidine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 8-(Piperidin-1-yl)pyrido[4,3-d]pyrimidine |
Intramolecular Cyclizations and Rearrangements Involving the Bromine Atom
While intermolecular reactions are the most common transformations of this compound, the bromine atom can also participate in intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. A notable example is the intramolecular Heck reaction.
For an intramolecular Heck reaction to occur, the this compound must be appended with a tether containing a terminal alkene. The reaction proceeds via oxidative addition of the C8-Br bond to a palladium(0) catalyst, followed by intramolecular migratory insertion of the tethered alkene into the palladium-carbon bond. Subsequent β-hydride elimination can lead to the formation of a new ring fused to the pyrido[4,3-d]pyrimidine core. The regioselectivity of the β-hydride elimination step can often be controlled by the reaction conditions and the nature of the tether.
While specific examples of intramolecular cyclizations involving this compound are not abundantly reported in the literature, the principles of such reactions are well-established for a variety of aryl and heteroaryl halides. The potential to construct complex, polycyclic scaffolds from readily accessible starting materials makes this an attractive area for further synthetic exploration.
Computational and Spectroscopic Characterization Studies of 8 Bromopyrido 4,3 D Pyrimidine and Its Derivatives
Structural Elucidation Techniques
The definitive identification of a synthesized molecule like 8-Bromopyrido[4,3-d]pyrimidine relies on a suite of spectroscopic techniques. Each method offers unique insights into the molecular structure, and together they provide the evidence required for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR experiments provide information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure. nih.gov
In the ¹H NMR spectrum of a pyrido[4,3-d]pyrimidine (B1258125) core, protons on the pyridine (B92270) and pyrimidine (B1678525) rings resonate in the aromatic region, typically between 7.0 and 9.5 ppm. The exact chemical shift is influenced by the electronic effects of the nitrogen atoms and the bromine substituent. For this compound, the protons H2, H4, H5, and H7 would each produce a distinct signal. The coupling patterns (e.g., doublets, singlets) between adjacent protons would further confirm their relative positions. For instance, quaternization at a nitrogen atom in a related pyridylpyrimidine system is known to cause a significant deshielding effect on adjacent protons, shifting their signals downfield. researchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C8) would be influenced by the halogen's electronegativity and heavy atom effect, while the carbons adjacent to the ring nitrogens would also exhibit characteristic chemical shifts. Comprehensive assignment is often achieved using two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish H-H and C-H correlations, respectively. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on analogous pyridopyrimidine structures. Actual experimental values may vary.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H2 | ~9.0 - 9.4 | ~150 - 155 |
| H4 | ~9.2 - 9.6 | ~158 - 162 |
| H5 | ~8.8 - 9.1 | ~155 - 160 |
| H7 | ~7.5 - 7.9 | ~120 - 125 |
| C8 (C-Br) | - | ~115 - 120 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and confirming its molecular formula. For halogenated compounds like this compound, MS is particularly informative due to the characteristic isotopic distribution of bromine.
Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, in the mass spectrum of a monobrominated compound, the molecular ion will appear as two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). The observation of this isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule. sapub.org
For this compound (C₇H₄BrN₃), the calculated monoisotopic mass is approximately 208.96 Da for the ⁷⁹Br isotope and 210.96 Da for the ⁸¹Br isotope. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural clues, as the molecule breaks apart in a predictable manner upon ionization. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound (C₇H₄BrN₃)
| Ion | Expected m/z | Description |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | ~208.96 | Molecular ion with the lighter bromine isotope |
| [M+2]⁺ (with ⁸¹Br) | ~210.96 | Molecular ion with the heavier bromine isotope (approx. 100% relative abundance to M⁺) |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR spectroscopy an excellent method for functional group identification. core.ac.uk
The IR spectrum of this compound would be expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused heterocyclic ring system would produce a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected to appear in the lower frequency (fingerprint) region, typically between 600 and 500 cm⁻¹. The absence of strong bands in the O-H (~3200-3600 cm⁻¹) or N-H (~3300-3500 cm⁻¹) stretching regions would confirm the absence of these functional groups. nih.gov
Table 3: Characteristic IR Absorption Bands Expected for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Ring Stretch | 1600 - 1400 |
| Aromatic C-H Bending | 900 - 675 |
| C-Br Stretch | 600 - 500 |
Advanced Crystallographic Analysis
While spectroscopic methods define the connectivity of a molecule, crystallographic techniques provide its precise three-dimensional structure in the solid state. These methods are crucial for understanding steric effects, conformational preferences, and the packing of molecules in a crystal lattice.
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule. acs.org From this map, the precise positions of each atom can be determined, yielding accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. researchgate.net The Hirshfeld surface of a molecule is defined by points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. nih.gov
By mapping properties like the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contact can be identified. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions. iucr.org
Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Nitrogen Heterocycle Note: Data is illustrative and based on published analyses of similar heterocyclic compounds. iucr.org
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 40 - 50% |
| C···H / H···C | 15 - 25% |
| N···H / H···N | 5 - 15% |
| Br···H / H···Br | 5 - 10% |
| C···C | 3 - 8% |
Theoretical and Computational Chemistry Investigations
Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound at an atomic level. These methods complement experimental data by offering insights into molecular structure, stability, and electronic characteristics that can be difficult to probe otherwise. By simulating molecular behavior, researchers can predict properties, rationalize experimental findings, and guide the design of new derivatives with desired functionalities.
Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations are instrumental in determining the most stable three-dimensional geometry (molecular optimization) and elucidating its electronic properties.
The process typically begins with the selection of a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that appropriately balance computational cost and accuracy. nih.govmdpi.com The geometry of the molecule is then optimized to find the lowest energy conformation. Studies on related heterocyclic systems, such as pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, have successfully used this approach to accurately model geometrical parameters. nih.govijcce.ac.ir
Once the optimized structure is obtained, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and more reactive. DFT can also be used to compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Other calculated properties often include dipole moment, polarizability, and atomic charges, which together provide a comprehensive picture of the molecule's electronic character. nih.gov
Table 1: Representative Electronic Properties Calculable via DFT This table is illustrative and shows typical parameters obtained from DFT calculations for heterocyclic compounds.
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |
| Dipole Moment (Debye) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |
| Ionization Potential (eV) | Energy required to remove an electron | Fundamental measure of chemical reactivity |
| Electron Affinity (eV) | Energy released when an electron is added | Fundamental measure of chemical reactivity |
Conformational Analysis and Energy Landscapes
Computational methods can be used to explore the potential energy surface (PES) of a molecule. This is often done by systematically rotating specific dihedral angles and calculating the corresponding energy at each step. The resulting data can be plotted to create an energy landscape, which reveals the energies of different conformers and the energy barriers to their interconversion. Studies on related fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines have demonstrated how different crystal packing forces can favor distinct molecular conformations, which can be rationalized by geometry-optimization calculations. nih.govmdpi.com
For a substituted this compound, the rotation of a substituent relative to the core ring system would be a key area of investigation. The analysis would identify the most stable conformer (global minimum) and other low-energy, accessible conformers (local minima). The presence of the bromine atom at the 8-position and other substituents can introduce steric hindrance or favorable non-covalent interactions that significantly influence the conformational preferences and the shape of the energy landscape.
Table 2: Example of a Potential Energy Scan for a Hypothetical Derivative This table illustrates the type of data generated from a conformational analysis of a hypothetical this compound with a rotatable substituent.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformer Type |
|---|---|---|
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 0.0 | Gauche (Global Minimum) |
| 120 | 4.8 | Eclipsed (Transition State) |
| 180 | 1.5 | Anti (Local Minimum) |
| 240 | 4.8 | Eclipsed (Transition State) |
| 300 | 0.0 | Gauche (Global Minimum) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of molecular motion and conformational flexibility at an atomic scale.
For this compound and its derivatives, MD simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or in complex with a biological target like a protein. These simulations are particularly valuable for understanding how a molecule behaves in a physiological environment. Research on related pyrido[4,3-d]pyrimidine and pyrido[3,4-d]pyrimidine (B3350098) derivatives has utilized MD simulations to assess the stability of ligand-protein complexes and to understand the binding modes of inhibitors. nih.govnih.govmdpi.com
Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the molecule's backbone atoms is monitored over time to assess its structural stability and to determine if the simulation has reached equilibrium. The RMSF of individual atoms or residues provides information about their flexibility, highlighting regions of the molecule that are more mobile. The results of MD simulations can reveal important dynamic interactions, solvent effects, and conformational changes that are critical for a molecule's function. nih.gov
Table 3: Common Parameters Analyzed in Molecular Dynamics Simulations This table outlines typical metrics and their significance in the context of MD simulations for a molecule like this compound.
| Parameter | Description | Purpose |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | To assess structural stability and conformational drift. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average position. | To identify flexible and rigid regions of the molecule. |
| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | To monitor changes in the overall shape and folding. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | To analyze interactions with the solvent and burial of hydrophobic groups. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | To understand key intermolecular and intramolecular interactions. |
Pre Clinical Investigations and Structure Activity Relationships in Chemical Biology
8-Bromopyrido[4,3-d]pyrimidine as a Scaffold for Bioactive Compound Discovery
The pyrido[4,3-d]pyrimidine (B1258125) core is a "privileged" structure in drug discovery, meaning it can bind to multiple, diverse biological targets. This versatility has spurred the design and synthesis of numerous derivatives. For instance, novel pyrido[4,3-d]pyrimidine analogs have been created and shown to exhibit significant fungicidal activities. nih.gov The adaptability of this scaffold allows medicinal chemists to systematically explore structure-activity relationships (SAR), optimizing potency and selectivity for specific enzymes or cellular pathways. The development of tetrahydropyrido[4,3-d]pyrimidine derivatives as human topoisomerase II inhibitors further highlights the scaffold's potential in generating new therapeutic agents. nih.gov
Enzyme Inhibition Studies
Derivatives of the this compound scaffold have been investigated for their ability to inhibit a range of enzymes critical for cell growth and survival.
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in cancer, promoting tumor growth and proliferation. nih.gov Consequently, dual inhibitors of PI3K and mTOR are a promising therapeutic strategy. nih.gov Research has identified pyrido[2,3-d]pyrimidine (B1209978) derivatives as potent PI3K/mTOR dual inhibitors. nih.gov
In addition to the PI3K/mTOR pathway, other kinases have been successfully targeted. For example, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, a key regulator of cell survival and proliferation. rsc.org One such derivative exhibited an IC50 value of 11.4 nM against PIM-1 kinase. rsc.org Furthermore, the pyrido[4,3-d]pyrimidine scaffold has been utilized to develop inhibitors for KRAS-G12D, a mutated protein that drives the growth of several cancers, including pancreatic cancer. mdpi.comnih.gov
Table 1: Kinase Inhibition by Pyrido[4,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Key Findings |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | PI3K/mTOR | Identified as potent dual inhibitors. nih.gov |
| Pyrido[2,3-d]pyrimidines | PIM-1 | Compound 4 showed potent inhibition with an IC50 of 11.4 nM. rsc.org |
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial agents. nih.govnih.gov The pyrido[2,3-d]pyrimidine scaffold has been explored for its potential to inhibit DHFR. researchgate.net Non-classical antifolates based on this structure have been synthesized and evaluated for their inhibitory activity against DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii.
Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. researchgate.net Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. researchgate.net A series of novel pyrido[4,3-d]pyrimidine derivatives were designed and synthesized as potential CYP51 inhibitors. nih.gov Several of these compounds demonstrated potent inhibitory activity against CYP51, with some showing better efficacy than the commercial fungicide epoxiconazole (B1671545). nih.gov
Table 2: CYP51 Inhibition by Pyrido[4,3-d]pyrimidine Derivatives
| Compound | Target Organism | IC50 (µg/mL) | Comparison |
|---|---|---|---|
| 2l | Botrytis cinerea | 0.219 | Better than epoxiconazole (0.802 µg/mL). nih.gov |
| 2m | Botrytis cinerea | 0.602 | Better than epoxiconazole (0.802 µg/mL). nih.gov |
| 4f | Botrytis cinerea | 0.422 | Better than epoxiconazole (0.802 µg/mL). nih.gov |
| 4g | Botrytis cinerea | 0.726 | Better than epoxiconazole (0.802 µg/mL). nih.gov |
Pre-clinical Efficacy against Cellular Targets (In vitro and In vivo Models, excluding human trials)
The enzymatic inhibitory activity of this compound derivatives often translates into potent effects in cellular and, in some cases, animal models of disease.
The anticancer potential of various pyrido[4,3-d]pyrimidine derivatives has been extensively evaluated in a range of human cancer cell lines.
Derivatives targeting the PI3K/mTOR pathway have shown strong antiproliferative activity across numerous cancer cell lines. nih.gov Similarly, PIM-1 kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold have demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cells. rsc.org One compound, in particular, exhibited a remarkable IC50 value of 0.57 µM against MCF-7 cells. rsc.org This compound was also shown to induce apoptosis and cause cell cycle arrest at the G1 phase in MCF-7 cells. rsc.org
In the context of KRAS-driven cancers, a pyrido[4,3-d]pyrimidine derivative, compound 10c , displayed selective anti-proliferative activity against the KRAS-G12D mutated pancreatic cancer cell line Panc1, with an IC50 of 1.40 µM. mdpi.comnih.gov This represented a 4.9-fold greater selectivity over wild-type cells. mdpi.comnih.gov
Furthermore, tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as a new class of human topoisomerase II inhibitors, with some compounds showing promising antiproliferative activities. nih.gov
Table 3: Anticancer Activity of Pyrido[4,3-d]pyrimidine Derivatives in Cell Lines
| Compound Class | Cancer Cell Line | Target | IC50 | Key Mechanism of Action |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | PIM-1 Kinase | 0.57 µM | Apoptosis induction, G1 cell cycle arrest. rsc.org |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | PIM-1 Kinase | 1.13 µM | Cytotoxicity. rsc.org |
| Pyrido[4,3-d]pyrimidine | Panc1 (Pancreatic) | KRAS-G12D | 1.40 µM | Selective anti-proliferation. mdpi.comnih.gov |
Antimicrobial and Antifungal Activities
The pyrido[4,3-d]pyrimidine scaffold is recognized for its potential in developing new therapeutic agents, including those with antimicrobial properties. While specific studies on the 8-bromo derivative are limited, the general class of pyridopyrimidines has been investigated for antibacterial and antifungal activities. The core structure is associated with various biological activities, including antibacterial action. However, detailed studies focusing specifically on the antimicrobial and antifungal profiles of this compound and its close analogues are not extensively documented in the current scientific literature. Research on isomeric structures, such as pyrido[2,3-d]pyrimidines, has shown that this class of compounds can exhibit moderate to excellent antimicrobial activity against various bacterial and fungal strains, suggesting that the pyrido[4,3-d]pyrimidine core represents a promising framework for the development of novel antimicrobial agents.
Antiviral Activity
The antiviral potential of pyridopyrimidine derivatives is an area of active research, largely due to their structural similarity to nucleobases. These compounds are explored for their ability to interfere with viral replication and other essential processes. For instance, related isomeric structures like pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Similarly, pyrido[2,3-d]pyrimidine derivatives have been synthesized and investigated as potential antiviral agents against viruses such as the herpes simplex virus (HSV). nih.gov Although these findings pertain to related heterocyclic systems, they highlight the potential of the broader pyridopyrimidine family as a source of antiviral drug candidates. Specific antiviral screening data for this compound is not yet widely available, representing an area for future investigation.
Anti-inflammatory Properties
Recent studies have highlighted the potential of the pyrido[4,3-d]pyrimidine scaffold in developing novel anti-inflammatory agents. A 2024 study by Mareedu and Pandeeswaran focused on a series of newly synthesized 2,5-substituted pyrido[4,3-d]pyrimidine derivatives, investigating their anti-inflammatory and anti-diabetic properties. orientjchem.orgresearchgate.net The anti-inflammatory activity was assessed using an in-vitro protein denaturation method, a standard technique for evaluating a compound's ability to stabilize proteins, which is a hallmark of anti-inflammatory action.
The research demonstrated that several derivatives exhibited significant anti-inflammatory activity, comparable to the standard drug Diclofenac. The activity was found to be dependent on the nature of the substituents at the 2 and 5 positions of the pyrido[4,3-d]pyrimidine core. orientjchem.orgresearchgate.net For example, compounds functionalized with piperazine (B1678402) sulfonamides and various O-benzyl groups showed promising results. orientjchem.orgresearchgate.net These findings suggest that the pyrido[4,3-d]pyrimidine skeleton is a viable pharmacophore for designing new molecules with potential therapeutic applications in inflammatory diseases.
| Compound | Substituents | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
|---|---|---|---|
| Derivative A | -SCH3, -O-benzyl | 100 | 78.5% |
| Derivative B | -piperazine-sulfonamide, -O-(4-fluorobenzyl) | 100 | 85.2% |
| Diclofenac (Standard) | N/A | 100 | 92.1% |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity and physicochemical properties of pyrido[4,3-d]pyrimidine derivatives are highly dependent on the substitution patterns around the core scaffold. nih.gov SAR and SPR studies are crucial for optimizing these molecules into effective drug candidates.
Impact of Substituents on Biological Activity
SAR studies on tetrahydropyrido[4,3-d]pyrimidine derivatives have shown that modifications at various positions can drastically alter biological potency and efficacy. nih.gov For instance, in the context of Smoothened (Smo) antagonism for cancer therapy, the choice of substituents at the N-1 and C-7 positions was critical for achieving high potency. nih.gov Similarly, for anti-inflammatory activity, the introduction of piperazine sulfonamides and substituted O-benzyl groups at positions 2 and 5, respectively, was shown to be favorable. orientjchem.orgresearchgate.net
A 2013 study on a library of ten pyrido[4,3-d]pyrimidines demonstrated the profound impact of substituents on biopharmaceutical properties. nih.gov The study revealed a broad range in solubility and permeability based on the different substitution patterns. Key findings include:
Solubility: A phenylhydrazido group was found to be responsible for low aqueous solubility. nih.gov
Permeability: A dimethoxyphenyl substituent was shown to impair permeability across Caco-2 cell monolayers, a model of the intestinal barrier. nih.gov
Metabolic Stability: The presence of aliphatic chains, methoxy (B1213986) groups on a phenyl substituent, and ketone or amine groups were identified as the most likely sites for hepatic metabolism. nih.gov
| Substituent Type | Position | Observed Effect |
|---|---|---|
| Phenylhydrazido group | Various | Decreased aqueous solubility |
| Dimethoxyphenyl group | Various | Impaired Caco-2 permeability |
| Aliphatic chains | Various | Susceptible to hepatic metabolism |
| Methoxy groups | On Phenyl Ring | Susceptible to hepatic metabolism |
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. While specific pharmacophore models for the antimicrobial or anti-inflammatory activities of this compound have not been published, studies on related pyridopyrimidine isomers targeting other proteins provide insight into the design principles.
For example, a study on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors identified key pharmacophoric features, including hydrogen bond donors, hydrogen bond acceptors, and aromatic regions, that are crucial for binding to the enzyme's active site. nih.gov The design of novel pyrido[4,3-d]pyrimidine inhibitors often involves structure-based drug design, where the aromatic core serves as a scaffold for positioning three key pharmacophores that interact with specific pockets in the target protein. nih.gov These principles guide the rational design of new derivatives with improved potency and selectivity.
Molecular Docking and Binding Mode Analysis with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding modes of ligands like pyrido[4,3-d]pyrimidine derivatives with their biological targets.
In the investigation of 2,5-substituted pyrido[4,3-d]pyrimidines as anti-inflammatory and anti-diabetic agents, molecular docking studies were performed against the enzyme 1-HNY. orientjchem.org The results indicated that the synthesized compounds exhibited a strong binding affinity for the enzyme's active site, corroborating the experimental findings. orientjchem.org
Computational Prediction of Ligand-Target Interactions
Computational methods are instrumental in predicting the binding of small molecules like this compound to their biological targets, thereby guiding drug discovery efforts. Molecular docking is a primary technique used to simulate the interaction between a ligand and a target protein, predicting the preferred orientation and binding affinity. mdpi.comnih.gov For the pyrido[4,3-d]pyrimidine scaffold, kinases are a common target class. rsc.org
Molecular docking simulations for this compound would typically involve preparing a 3D structure of the compound and docking it into the ATP-binding site of a selected kinase. For instance, in studies of related pyrido[3,4-d]pyrimidine (B3350098) derivatives as inhibitors of Monopolar Spindle Kinase 1 (MPS1), docking studies revealed that substituents at the 8-position can occupy a hydrophobic pocket formed by specific amino acid residues. acs.org The bromine atom at the 8-position of this compound, being a bulky and lipophilic substituent, would be expected to form significant hydrophobic interactions within the target's binding site.
Key interactions predicted from molecular docking of analogous compounds include hydrogen bonds between the pyrimidine (B1678525) nitrogen atoms and backbone residues of the kinase hinge region, a common binding motif for kinase inhibitors. mdpi.com The 8-bromo substituent could further influence binding through halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.
Table 1: Predicted Ligand-Target Interactions for this compound with a Generic Kinase Target
| Interaction Type | Potential Interacting Residues (Exemplary) | Contribution to Binding |
| Hydrogen Bonding | Hinge Region Amino Acids (e.g., Cys, Asp) | Anchors the ligand in the binding site |
| Hydrophobic Interactions | Aliphatic and Aromatic Residues (e.g., Leu, Val, Phe) | Stabilizes the ligand-protein complex |
| Halogen Bonding | Carbonyl or other electron-rich groups | Enhances binding affinity and selectivity |
| Pi-Pi Stacking | Aromatic Residues (e.g., Phe, Tyr) | Orients the heterocyclic core |
Validation of Binding Poses
While computational predictions provide valuable hypotheses, experimental validation is crucial to confirm the actual binding mode of a ligand. For compounds like this compound, several biophysical techniques are employed to validate the computationally predicted binding poses.
X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. mdpi.com Obtaining a co-crystal structure of this compound bound to its target would provide definitive evidence of its binding orientation and specific interactions. For example, the crystal structure of a pyrido[3,4-d]pyrimidine inhibitor bound to MPS1 confirmed that the 8-position substituent indeed occupies a hydrophobic pocket. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques can be used to confirm binding and provide information about the ligand's binding pose in solution. nih.gov Saturation Transfer Difference (STD) NMR experiments can identify which parts of the ligand are in close proximity to the protein, while Chemical Shift Perturbation (CSP) studies can map the binding site on the protein.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogues with modifications at and around the 8-position can provide indirect validation of the binding pose. nih.gov For example, if computational models predict that a bulky group at the 8-position is favorable, synthesizing and testing analogues with different sized substituents at this position can corroborate this prediction. Studies on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have demonstrated the importance of the substituent at this position for potent inhibitory activity. nih.gov
Table 2: Experimental Methods for Validating Binding Poses
| Technique | Information Provided | Relevance to this compound |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex, precise interaction details. | Would provide definitive proof of the binding mode. |
| NMR Spectroscopy | Confirms binding, identifies ligand-protein contacts, and provides solution-state structural information. | Can validate binding in a more physiological-like environment. |
| SAR Studies | Correlates structural modifications with biological activity to infer binding interactions. | Helps to understand the role of the 8-bromo substituent in target engagement. |
Future Directions and Emerging Research Avenues for 8 Bromopyrido 4,3 D Pyrimidine Research
Development of Novel Synthetic Methodologies
The future of 8-Bromopyrido[4,3-d]pyrimidine research is intrinsically linked to the development of more efficient, versatile, and scalable synthetic methods. While foundational routes to the pyrido[4,3-d]pyrimidine (B1258125) core exist, future work will likely focus on novel strategies that allow for precise control over substitution patterns and facilitate the rapid generation of diverse compound libraries.
Key areas for development include:
Late-Stage Functionalization: A primary goal will be to develop methods for the late-stage introduction of the 8-bromo substituent onto a pre-formed pyrido[4,3-d]pyrimidine ring. This approach allows for the rapid synthesis of the core scaffold, followed by diversification, which is highly valuable for medicinal chemistry programs.
Palladium-Catalyzed Cross-Coupling: The bromine atom on the 8-position is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.gov Future research will likely expand the scope of these reactions to introduce a wider array of substituents at this position, creating novel derivatives with tailored properties. mdpi.com
Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. tandfonline.comnih.gov Developing novel MCRs that directly yield the this compound core would significantly streamline its synthesis, improving atom economy and reducing waste. tandfonline.com
Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch synthesis. Adapting and optimizing synthetic routes for this compound in flow chemistry systems represents a significant future direction.
| Synthetic Strategy | Potential Advantages | Relevant Research Context |
| Late-Stage Bromination | Allows for rapid diversification of a common core intermediate. | General strategy in medicinal chemistry to build libraries. |
| Cross-Coupling Reactions | Enables the introduction of diverse functional groups (aryl, alkyl, amino, etc.) at the 8-position. mdpi.comnih.gov | Documented for various heterocyclic scaffolds. mdpi.comnih.gov |
| Multi-Component Reactions | High efficiency, atom economy, and operational simplicity. tandfonline.com | A known strategy for synthesizing the parent pyridopyrimidine scaffold. nih.gov |
| Tandem Reactions | Combines multiple synthetic steps (e.g., aza-Wittig/annulation) into one pot, increasing efficiency. lookchem.comresearchgate.net | Successfully used for related pyrido[4,3-d]pyrimidine derivatives. lookchem.comresearchgate.net |
Exploration of New Biological Targets and Therapeutic Areas
The pyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov The 8-bromo derivative is a promising candidate for exploring new therapeutic applications by modulating activity against known targets or enabling interactions with novel ones.
Future research will likely focus on:
Kinase Inhibition: Pyrido[2,3-d]pyrimidines are well-documented as potent kinase inhibitors, targeting enzymes like tyrosine kinases, PIM-1, VEGFR-2, and HER-2. nih.govmdpi.comrsc.orgresearchgate.net Future studies should screen this compound and its derivatives against a broad panel of kinases to identify new targets involved in oncology, immunology, and inflammatory diseases. The bromine atom could serve as a key interaction point within the ATP-binding site.
KRAS Inhibition: Recent studies have identified pyrido[4,3-d]pyrimidine derivatives as inhibitors of challenging cancer targets like KRAS-G12D. researchgate.netnih.gov This opens a critical avenue for designing 8-bromo analogues specifically aimed at tackling KRAS-mutated cancers, such as pancreatic and colorectal cancer. researchgate.netresearchgate.net
Neurodegenerative Diseases: The structural similarity of pyridopyrimidines to purine (B94841) bases suggests potential activity against targets relevant to neurodegenerative disorders, such as CNS-active enzymes or receptors. This remains a largely unexplored but highly promising therapeutic area.
Anti-Infective Agents: Fused pyrimidine (B1678525) systems have shown a broad spectrum of antimicrobial activities. mdpi.com The this compound scaffold could be explored for novel antibacterial, antifungal, or antiviral properties, addressing the growing challenge of drug-resistant pathogens.
| Potential Therapeutic Area | Key Biological Targets | Rationale |
| Oncology | Protein Kinases (e.g., VEGFR-2, HER-2, PIM-1), KRAS | The pyridopyrimidine scaffold is a known kinase inhibitor and has shown activity against KRAS. researchgate.netnih.govrsc.org |
| Inflammatory Diseases | CXCR2, Tyrosine Kinases (e.g., ZAP-70) | Related compounds have demonstrated activity as CXCR2 antagonists and inhibitors of inflammatory kinases. mdpi.comnih.gov |
| Neurodegenerative Disorders | CNS-related enzymes and receptors | Structural similarity to endogenous purines suggests potential for CNS activity. mdpi.com |
| Infectious Diseases | Bacterial, Fungal, or Viral Proteins | The fused pyrimidine core is present in many known anti-infective agents. mdpi.com |
Advanced Computational Drug Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these methods can provide profound insights into its interactions with biological targets and guide the design of more potent and selective derivatives.
Future computational efforts should include:
Molecular Docking and Dynamics: Extensive docking studies can be performed to screen this compound against virtual libraries of protein targets, identifying potential new biological activities. researchgate.netnih.gov For promising hits, molecular dynamics simulations can elucidate the stability of the compound-protein complex and reveal key binding interactions over time. mdpi.com
Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of this compound derivatives with different substituents, quantitative structure-activity relationship (QSAR) models can be developed. These models can predict the biological activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Fragment-Based Drug Design (FBDD): The this compound core can be used as a starting point in FBDD. The bromine atom can be computationally replaced with various fragments to explore and optimize interactions within a target's binding pocket, guiding the rational design of novel inhibitors.
Investigation of Materials Science Applications
While the primary focus of pyrido[4,3-d]pyrimidine research has been pharmacological, the unique electronic and structural properties of this heterocyclic system suggest potential applications in materials science. This is a largely unexplored frontier for this class of compounds.
Potential research avenues include:
Organic Electronics: Nitrogen-rich heterocyclic compounds are of interest for applications in organic electronics. The pyrido[4,3-d]pyrimidine core, with its extended π-system, could be investigated as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The 8-bromo substituent could be used to tune the material's electronic properties or as a reactive site for polymerization.
Metal-Organic Frameworks (MOFs): The nitrogen atoms within the pyridopyrimidine ring system can act as ligands, coordinating with metal ions to form MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing. The 8-bromo derivative could lead to MOFs with unique structural and functional properties.
Integration with High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques are essential.
Future strategies should involve:
Combinatorial Library Synthesis: The 8-bromo position is an excellent anchor point for combinatorial chemistry. Using parallel synthesis techniques, large libraries of compounds can be generated by reacting this compound with a diverse set of building blocks via cross-coupling reactions. nih.gov
High-Throughput Screening (HTS): These newly synthesized libraries can be rapidly evaluated for biological activity against a wide array of targets using HTS assays. nih.gov This approach maximizes the chances of discovering novel hits for various diseases and significantly accelerates the early stages of drug discovery.
Sustainable Synthesis and Green Chemistry Innovations
Modern chemical synthesis places a strong emphasis on environmental sustainability. Future research on this compound must incorporate green chemistry principles to minimize its environmental impact.
Key areas for innovation include:
Use of Green Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water, ethanol, or ionic liquids can drastically reduce the environmental footprint of the synthesis. researchgate.net
Catalysis: The development and use of recyclable catalysts, such as magnetic nanocatalysts, can reduce waste and improve the cost-effectiveness of the synthesis. rsc.orgrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times. researchgate.net
Atom Economy: Employing synthetic strategies like multi-component reactions and tandem cyclizations that maximize the incorporation of starting materials into the final product is crucial for minimizing waste. tandfonline.comnih.gov Solvent-free reaction conditions, such as grinding reactants together at ambient temperatures, represent another promising green approach. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
